lithium;1,4-dimethylbenzene-6-ide
Description
Lithium;1,4-dimethylbenzene-6-ide (Li-C6H3(CH3)2-) is an organolithium compound characterized by a benzene ring substituted with two methyl groups at the 1- and 4-positions and a lithium ion at the 6-position. This compound belongs to the class of lithium arenides, which are critical intermediates in organic synthesis due to their strong nucleophilicity and ability to facilitate carbon-carbon bond formation. For example, lithium cyanide (LiCN), synthesized via reactions involving lithium hydride and acetone cyanohydrin (as detailed in ), shares similarities in preparation methodology and reactivity with other lithium salts .
Properties
CAS No. |
64472-36-2 |
|---|---|
Molecular Formula |
C8H9Li |
Molecular Weight |
112.1 g/mol |
IUPAC Name |
lithium;1,4-dimethylbenzene-6-ide |
InChI |
InChI=1S/C8H9.Li/c1-7-3-5-8(2)6-4-7;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
CYYLTJRXIHZVEQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=C[C-]=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,4-dimethylbenzene-6-ide typically involves the reaction of 1,4-dimethylbenzene (also known as p-xylene) with a lithium reagent. One common method is the deprotonation of 1,4-dimethylbenzene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C6H4(CH3)2+n-BuLi→C6H4(CH3)2Li+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,4-dimethylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoquinones.
Reduction: It can be reduced to form cyclohexadiene derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium in liquid ammonia (Birch reduction) is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoquinones
Reduction: 1,4-cyclohexadiene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Lithium;1,4-dimethylbenzene-6-ide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;1,4-dimethylbenzene-6-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the nucleophilicity of the benzene ring, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Lithium Organometallic Compounds
The following table compares key properties of lithium;1,4-dimethylbenzene-6-ide with structurally or functionally related lithium compounds, inferred from the evidence and general organometallic chemistry principles:
Key Findings:
Synthetic Efficiency : LiCN demonstrates high synthetic utility, achieving 73.8% yield in imidazole nitrile synthesis . Lithium arenides like Li-C6H3(CH3)2- are typically less stable but pivotal in directed ortho-metalation reactions.
Reactivity : LiCN acts as a cyanide source, whereas lithium arenides enable regioselective aromatic functionalization.
Economic Context: Lithium carbonate prices () indirectly influence the cost of lithium reagents, though Li-C6H3(CH3)2-’s niche applications may mitigate market volatility.
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